molecular formula C14H14N2O2S2 B2981431 N1-(3-(methylthio)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941980-45-6

N1-(3-(methylthio)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2981431
CAS No.: 941980-45-6
M. Wt: 306.4
InChI Key: PHQTUQXEHIWQCU-UHFFFAOYSA-N
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Description

N1-(3-(Methylthio)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N2O2) core. The compound features a 3-(methylthio)phenyl group at the N1 position and a thiophen-2-ylmethyl substituent at the N2 position.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-19-11-5-2-4-10(8-11)16-14(18)13(17)15-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQTUQXEHIWQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(methylthio)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3S2, with a molecular weight of approximately 372.50 g/mol. The compound features an oxalamide linkage, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The thiophene and methylthio groups can influence enzyme activity and receptor binding through:

  • Hydrogen Bonding : The oxalamide moiety can form hydrogen bonds with biological macromolecules, enhancing stability and specificity.
  • Aromatic Interactions : The aromatic rings allow for π-π stacking interactions with nucleic acids or proteins, potentially modulating their function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • Antibacterial Activity : In vitro studies have shown that the compound demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a Minimum Inhibitory Concentration (MIC) ranging from 0.015 mg/mL to 0.03 mg/mL against various strains, outperforming traditional antibiotics like ampicillin in some cases .
Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0300.060
Bacillus cereus0.0150.030

Antifungal Activity

The compound also exhibits antifungal properties, with studies indicating moderate activity against several fungal strains. The MIC values for various fungi are reported in the range of 0.004 mg/mL to 0.06 mg/mL, showcasing its potential as an antifungal agent .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxalamide derivatives, including this compound. The results indicated that this compound had superior activity against En. cloacae compared to other tested derivatives .
  • Docking Studies : Computational docking studies have been conducted to understand the interaction between this compound and target proteins involved in bacterial resistance mechanisms. These studies revealed that the compound binds effectively to specific sites on bacterial enzymes, inhibiting their function and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with tunable properties based on substituent variations. Below is a comparative analysis of N1-(3-(methylthio)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide and structurally related analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name / ID N1 Substituent N2 Substituent Key Properties/Activities Synthesis Yield (%) Safety/NOEL (mg/kg/day) Source
Target Compound 3-(Methylthio)phenyl Thiophen-2-ylmethyl High lipophilicity (predicted) N/A N/A N/A
S336 (FL-no. 16.099) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist; CYP3A4 inhibition (51% at 10 µM) N/A 100
GMC-3 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial activity N/A N/A
Compound 21 (Wi et al.) 3-Ethoxyphenyl 4-Methoxyphenethyl High synthesis yield (83%) 83 N/A
Compound 22 (Wi et al.) 3-Cyanophenyl 4-Methoxyphenethyl Low yield due to electron-withdrawing group 23 N/A
N1-(2-Methoxy-4-methylbenzyl)-N2-... 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl JECFA-approved flavoring agent; NOEL = 100 N/A 100

Key Findings

Substituent Effects on Synthesis: Electron-donating groups (e.g., ethoxy in Compound 21) enhance reaction yields (83%), while electron-withdrawing groups (e.g., cyano in Compound 22) reduce yields (23%) due to steric and electronic challenges .

16.099) activate the hTAS1R1/hTAS1R3 receptor, a trait linked to methoxy and pyridyl substituents. The target compound’s methylthio group may alter receptor binding affinity due to sulfur’s polarizability . Enzyme Inhibition: Oxalamides with pyridyl groups (e.g., S5456) inhibit CYP3A4, suggesting that heteroaromatic N2 substituents enhance enzyme interactions. The thiophene group in the target compound could exhibit similar effects .

16.099) share metabolic pathways, yielding a NOEL of 100 mg/kg/day.

Thiophene’s aromaticity may improve metabolic stability relative to phenyl rings .

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